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Defensin MGD-1 precursor

Cat. No.: B1577256
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Description

Defensin MGD-1 precursor is a defensin-like antimicrobial peptide (AMP) originally isolated from the Mediterranean mussel, Mytilus galloprovincialis . Mature MGD-1 is a 39-residue peptide characterized by a unique four-disulfide bond architecture, which provides exceptional stability to its three-dimensional structure . The solution structure of MGD-1 consists of an alpha-helix and two anti-parallel beta-strands, forming a common cystine-stabilized alpha-beta (CSαβ) motif frequently observed in scorpion toxins and insect defensins . This structural family is classified among cis-defensins, which are widely distributed across fungi, plants, and animals . The primary research value of Defensin MGD-1 lies in its potent bactericidal activity, particularly against Gram-positive bacteria . Studies suggest that its mechanism of action, like that of other defensins, involves a typical distribution of positively charged and hydrophobic side chains that interact with and disrupt bacterial membranes . Defensins in general are crucial components of the innate immune system and are being intensively investigated as potential eco-friendly alternatives to conventional fungicides in agriculture and as novel leads for therapeutic development . This product is presented as the precursor form, enabling researchers to study its post-translational processing and maturation. It is supplied For Research Use Only and is intended for applications in immunology, microbiology, and pharmaceutical development research.

Properties

bioactivity

Antibacterial

sequence

GFGCPNNYQCHRHCKSIPGRCGGYCGGWHRLRCTCYRC

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Defensin Mgd 1 Precursor

Genomic Locus and Gene Structure of Defensin (B1577277) MGD-1 Precursor

The defensin MGD-1 (Mytilus galloprovincialis defensin-1) is an antimicrobial peptide that belongs to the arthropod defensin family. biologists.comnih.gov The gene for this defensin is situated within a genome known for its high level of complexity, characterized by significant heterozygosity and an abundance of repetitive sequences. researchgate.net This complexity extends to immune-related genes, which are often present as highly polymorphic, multi-gene families resulting from gene duplication events. mdpi.comresearchgate.net

The MGD-1 gene encodes a precursor protein that undergoes processing to become a mature, active peptide. Sequence analysis of the corresponding cDNA indicates that the defensin MGD-1 precursor is synthesized as a prepropeptide. biologists.com This precursor consists of three distinct regions: a signal peptide, the mature active peptide, and a C-terminal extension. biologists.comnih.gov The initial synthesis product includes a 21-residue N-terminal signal peptide, which is characteristic of secreted proteins. This is followed by the 39-amino acid sequence of the mature MGD-1 peptide. Uniquely, the precursor also contains a 21-residue C-terminal extension that is rich in acidic amino acids. biologists.comnih.gov This structural organization differs from some insect defensins but shares features with other antimicrobial peptide precursors, such as the tachyplesin precursor from the horseshoe crab. biologists.com

Table 1: Structure of the this compound

Component Length (Amino Acid Residues) Key Features
Signal Peptide 21 N-terminal sequence, highly hydrophobic core, directs the protein for secretion. biologists.com
Mature Peptide 39 The active antimicrobial defensin MGD-1. biologists.com

While the precise exon-intron structure for the MGD-1 gene is not detailed in available literature, the general organization for antimicrobial peptide genes in Mytilus, such as myticins, provides a likely model. These genes typically comprise four exons and three introns. mdpi.com Following this model, the first exon would contain the 5' untranslated region (UTR), the second would encode the signal peptide, the third would encode the mature peptide, and the fourth would encode the C-terminal region. mdpi.com

Table 2: Putative Gene Structure of Defensin MGD-1

Gene Segment Encoded Product/Function
Exon 1 5' Untranslated Region (UTR)
Intron 1 Spliced out
Exon 2 Signal Peptide
Intron 2 Spliced out
Exon 3 Mature Peptide
Intron 3 Spliced out
Exon 4 C-terminal Region

This structure is based on the general model for mussel antimicrobial peptide genes. mdpi.com

Transcriptional Control Mechanisms and Regulatory Elements governing this compound Expression

The expression of the this compound is primarily localized in the mussel's immune cells, known as hemocytes, particularly within a subclass of granulocytes. biologists.comifremer.fr Unlike many inducible defensins found in insects, which are synthesized in response to a bacterial challenge, the MGD-1 gene appears to be continuously expressed in the hemocytes of healthy mussels. biologists.com

Transcriptional analysis reveals that the precursor's mRNA is abundant in hemocytes under normal conditions. biologists.comnih.gov Following a bacterial challenge, the regulatory mechanism appears to prioritize the release of pre-synthesized and stored peptides over inducing new gene transcription. Studies have shown that while the concentration of MGD-1 peptide increases in the plasma after bacterial exposure, the level of its corresponding mRNA in hemocytes may simultaneously decrease. biologists.com This suggests that the primary response to infection involves the rapid deployment of stored defensins from hemocyte granules, which is coupled with a potential downregulation of gene transcription. biologists.com This strategy ensures an immediate defense against invading pathogens.

Regulatory elements controlling the expression of mussel defensins are distinct from those of other antimicrobial peptide families within the same organism. For instance, conserved motifs identified in the promoter regions of myticin genes are reportedly not shared with defensin genes, indicating that their expression is controlled by different and highly specific regulatory pathways and transcription factors. mdpi.comcsic.es

Analysis of Promoter and Enhancer Regions influencing this compound Transcription

Detailed characterization of the specific promoter and enhancer regions for the this compound gene is limited. The fragmented nature of the assembled mussel genome poses significant challenges to identifying and analyzing distal regulatory elements that may influence its transcription. mdpi.comcsic.es

In general, gene expression in eukaryotes is controlled by a promoter region, located near the transcription start site, and enhancer regions, which can be located far from the gene they regulate. mdpi.com Promoters serve as the binding site for RNA polymerase and general transcription factors to initiate transcription. nih.gov Enhancers contain binding sites for specific transcription factors that, when bound, can significantly increase the rate of transcription. mdpi.com Communication between a distant enhancer and a promoter often occurs through the formation of a chromatin loop, bringing the two elements into close physical proximity. nih.gov While the specific DNA sequences that constitute the MGD-1 promoter and any associated enhancers have not been functionally validated, their existence is a fundamental aspect of its genetic regulation.

Identification of Transcription Factors modulating this compound Gene Expression (e.g., NF-κB/Rel pathway)

While the specific transcription factors that directly bind to the MGD-1 gene's regulatory regions have not been definitively identified, the Nuclear Factor-kappa B (NF-κB)/Rel pathway is a primary candidate for modulating its expression. The Toll/NF-κB signaling pathway is a highly conserved cornerstone of innate immunity from insects to mammals and is known to be activated in mussels upon pathogenic challenge. dntb.gov.uaresearchgate.net

In other organisms, the activation of the NF-κB pathway is a well-established mechanism for inducing the expression of defensin genes. nih.govfoodandnutritionresearch.net For example, stimulation of mammalian epithelial cells with bacterial lipopolysaccharide (LPS) activates NF-κB, leading to its translocation to the nucleus and subsequent upregulation of β-defensin mRNA. nih.gov Studies in porcine intestinal epithelial cells have also shown that the NF-κB pathway is activated to increase the expression of host defense peptides. foodandnutritionresearch.net

In mussels, several members of the Toll/NF-κB pathway are upregulated following a bacterial challenge. dntb.gov.uaresearchgate.net Given the central role of this pathway in orchestrating the immune response, it is highly probable that it is involved in regulating the expression and release of defensin MGD-1, even if the primary response involves peptide release rather than immediate transcriptional induction. biologists.com

Table 3: Potential Transcription Factors in Defensin Regulation

Transcription Factor Family General Role in Defensin Regulation
NF-κB/Rel Key activator of innate immune responses; induces expression of β-defensins in mammals in response to pathogens and inflammatory stimuli. nih.govfoodandnutritionresearch.net
Activator protein 1 (AP-1) Often works in concert with NF-κB to regulate immune and inflammatory gene expression.

| Interferon Regulatory Factors (IRFs) | Primarily involved in viral response but can also be activated by bacteria and regulate antimicrobial gene expression. |

Epigenetic Modifications affecting this compound Gene Regulation (Conceptual, based on general defensin regulation)

Although specific epigenetic studies on the MGD-1 gene are not available, research on other defensins, particularly in mammals, provides a conceptual framework for how such mechanisms could influence its regulation. Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. These include DNA methylation and histone modifications. nih.gov

Histone modification, especially the acetylation and deacetylation of histone proteins, is a key epigenetic mechanism controlling gene accessibility and expression. frontiersin.org Histone acetyltransferases (HATs) add acetyl groups, generally leading to a more open chromatin structure and increased transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in condensed chromatin and gene silencing. nih.govplos.org

Studies on vertebrate defensins have demonstrated the importance of this process. The expression of β-defensin genes in human lung and intestinal epithelial cells is controlled by the activity of HDACs, such as HDAC1. frontiersin.orgmdpi.com Inhibition of HDACs with small-molecule compounds can lead to increased histone acetylation at defensin gene promoters, thereby inducing their expression. plos.orgmdpi.com It is plausible that similar epigenetic mechanisms are at play in Mytilus galloprovincialis. The constitutive expression of MGD-1 in hemocytes could be maintained by a specific local chromatin state, which might be altered by signaling pathways activated during an immune response, contributing to the observed changes in transcription levels. biologists.com

Biosynthesis and Post Translational Processing of Defensin Mgd 1 Precursor

Structure of the Defensin (B1577277) MGD-1 Precursor: Signal Peptide, Pro-domain, and Mature Peptide Regions

The Defensin MGD-1 precursor is synthesized as a prepropeptide, a common characteristic for many secreted peptides, including defensins from various organisms. biologists.comnih.gov This precursor molecule is structurally organized into three key regions: an N-terminal signal peptide, a mature defensin peptide, and a C-terminal pro-domain. biologists.comnih.gov

Signal Peptide: Located at the N-terminus, this sequence of amino acids is crucial for directing the newly synthesized precursor to the secretory pathway. mdpi.comresearchgate.net For the Mytilus galloprovincialis defensin (MGD), this putative signal peptide consists of 21 residues. biologists.comnih.gov

Mature Peptide: This is the core functional domain of the defensin, which, in its final form, exhibits antimicrobial activity. The mature MGD-1 peptide is composed of 39 amino acids. biologists.comnih.gov It possesses a characteristic three-dimensional structure stabilized by disulfide bonds, forming a cysteine-stabilized α-helix and β-sheet (CSαβ) motif. nih.govacs.org

Pro-domain (or Propeptide): This region, also referred to as a C-terminal extension, is found at the C-terminus of the MGD-1 precursor and consists of 21 residues. biologists.comnih.gov This feature is also observed in class II plant defensins, where the C-terminal pro-peptide (CTPP) is typically 27–33 amino acids long. nih.govwikipedia.orgfrontiersin.org A notable characteristic of the MGD-1 pro-domain is its high content of acidic amino acid residues, such as aspartic acid and glutamic acid, which gives it a net negative charge. biologists.comnih.gov This acidic nature is thought to neutralize the positive charge of the mature defensin domain. nih.gov

Table 1: Structural Regions of the this compound

Structural Region Location Length (in amino acids) Key Features
Signal Peptide N-terminus 21 Targets the precursor to the secretory pathway.
Mature Peptide Central 39 Cationic, antimicrobial domain with a CSαβ fold.
Pro-domain C-terminus 21 Acidic, rich in aspartic and glutamic acid.

Role of the Signal Peptide in Targeting and Secretion of this compound

The N-terminal signal peptide of the this compound plays a critical and well-defined role in the initial stages of its biosynthesis. This short peptide sequence acts as a molecular "zip code," directing the entire precursor molecule to the endoplasmic reticulum (ER) immediately after its synthesis on ribosomes. mdpi.comresearchgate.net

Once at the ER, the signal peptide facilitates the translocation of the precursor across the ER membrane and into the lumen, thereby entering the secretory pathway. mdpi.com Following its entry into the ER, the signal peptide is typically cleaved off by a signal peptidase. biologists.com This cleavage event is a crucial step in the maturation process, separating the pro-defensin (the mature peptide with its pro-domain) from its targeting signal. The pro-defensin then continues its journey through the secretory pathway, undergoing further processing and folding. mdpi.com

Enzymatic Cleavage and Maturation Pathways of this compound

The transformation of the this compound into its active, mature form is dependent on a series of precise enzymatic cleavage events. This proteolytic processing is a tightly regulated mechanism that ensures the defensin is activated only at the appropriate time and location.

The processing of precursor proteins often involves a family of enzymes known as proprotein convertases (PCs), with furin being a well-studied example. nih.gov These enzymes are serine endoproteinases that recognize and cleave specific multibasic motifs within precursor proteins, such as R-X-(R/K/X)-R↓. nih.gov While the specific enzymes responsible for processing the MGD-1 precursor have not been definitively identified, the presence of conserved cleavage signals suggests the involvement of furin-like peptidases. For instance, the MGD-1 precursor contains a conserved 'GRR' motif at positions 40-42, which is a potential amidation signal and cleavage site. biologists.com The cleavage by these enzymes is a critical step in releasing the mature, biologically active peptide from its precursor form. embopress.org

The maturation of the this compound is believed to occur through a series of sequential cleavage events. The first cleavage, as previously mentioned, is the removal of the N-terminal signal peptide within the endoplasmic reticulum. biologists.com This yields a pro-defensin molecule.

Subsequently, the C-terminal pro-domain must be removed to produce the mature defensin. This proteolytic removal of the C-terminal prodomain is a characteristic feature of class II defensins and is thought to occur during or after transit through the secretory pathway. mdpi.com The cleavage of the pro-domain is a critical step, as it liberates the active mature defensin. nih.govresearchgate.net In the case of MGD-1, the presence of the precursor form within hemocytes suggests that this processing from precursor to the active compound occurs within these cells. biologists.com

Functional Significance of the Pro-domain in this compound Regulation

The pro-domain of the this compound, while eventually removed, serves several vital functions in the regulation and proper formation of the mature defensin.

Inhibition of Premature Activity of Mature Defensin MGD-1

Defensins are synthesized as inactive precursor proteins, known as pro-defensins, to prevent unwanted antimicrobial activity that could be harmful to the host's own cells. This regulatory mechanism is crucial for ensuring that the potent, membrane-disrupting capabilities of the mature defensin are localized to sites of infection or inflammation and are activated only when needed.

The precursor of Defensin MGD-1, like other defensins, contains a pro-peptide region. This segment is typically anionic (negatively charged). In contrast, the mature MGD-1 peptide is cationic (positively charged), a key feature for its interaction with negatively charged microbial membranes. The anionic pro-peptide effectively neutralizes the cationic charge of the mature defensin domain while they are part of the same precursor molecule. This charge neutralization is a primary mechanism for inhibiting premature activity, preventing the defensin from binding to and damaging host cell membranes during its synthesis and transport within the cell. Cleavage of this pro-peptide is a critical activation step, releasing the mature, fully active cationic defensin.

Potential for Generation of Additional Bioactive Peptides

The primary and well-documented function of the this compound is to be processed into the single, mature 39-residue MGD-1 peptide. The processing pathway involves the proteolytic cleavage of a signal sequence and a pro-peptide region to release the active defensin.

While the processing of some other defensin precursors in different species can yield intermediates with varying levels of bactericidal potency, current research on the Mytilus galloprovincialis this compound has predominantly focused on the generation of the final mature peptide. There is no significant evidence to suggest that the pro-peptide or other fragments resulting from the processing of the MGD-1 precursor have distinct, independent bioactive functions. Therefore, it is understood that the precursor's principal role is the synthesis, safe transport, and controlled release of the mature Defensin MGD-1.

Post-Translational Modifications of this compound and Mature Peptide

Post-translational modifications are crucial for the proper folding, stability, and function of defensins. These covalent modifications occur after the peptide chain is synthesized and are essential for achieving the final, biologically active structure.

Disulfide Bond Formation and Structural Integrity

A hallmark of defensins is their cysteine-rich nature, which leads to the formation of multiple intramolecular disulfide bonds. These bonds are critical for establishing and maintaining the peptide's three-dimensional structure and, consequently, its stability and activity. Defensin MGD-1 is distinguished by the presence of four disulfide bonds, a feature that sets it apart from many arthropod defensins which typically have three. nih.gov

The specific connectivity of these bonds in MGD-1 creates a highly constrained and stable structure known as the common cystine-stabilized alpha-beta (CSαβ) motif. nih.gov This motif consists of a helical segment and two antiparallel beta-strands. nih.gov The disulfide bridges covalently link different parts of the peptide chain, ensuring the integrity of this fold. Three of the four disulfide bonds are located within the hydrophobic core of the molecule, further enhancing its structural stability, while one is more exposed to the solvent. nih.gov The formation of these bonds is an oxidative process that correctly pairs the specific cysteine residues during the protein folding process.

Table 1: Disulfide Bond Connectivity in Defensin MGD-1

Bond Number Cysteine Residue 1 Cysteine Residue 2
1 Cys4 Cys25
2 Cys10 Cys33
3 Cys14 Cys35
4 Cys21 Cys38

Data sourced from: nih.gov

Other Covalent Modifications affecting this compound Functionality (e.g., Hydroxylation, Amidation)

Beyond the critical disulfide bonds, other covalent modifications can influence the properties of defensins and other antimicrobial peptides.

Hydroxylation: In the case of native Defensin MGD-1 isolated from mussels, a hydroxylation modification has been observed. Specifically, the Tryptophan residue at position 28 (Trp28) is hydroxylated. nih.gov However, studies comparing the antimicrobial activity of native MGD-1 with its synthetic, non-hydroxylated counterpart have revealed that this modification does not appear to be essential for its bactericidal effect. nih.gov Both forms display similar activity, suggesting the hydroxylation of Trp28 has little to no impact on the core antimicrobial function of the peptide.

Amidation: C-terminal amidation is another common post-translational modification found in many bioactive peptides, including some antimicrobial peptides. This modification involves the replacement of the C-terminal carboxyl group with an amide group, which can enhance the peptide's stability against proteases and, in some cases, is critical for its biological activity. While amidation is a known strategy for stabilizing antimicrobial peptides, there is no specific evidence from the available research to indicate that Defensin MGD-1 undergoes this particular modification.

Cellular and Tissue Expression Profiles of Defensin Mgd 1 Precursor

Localization of Defensin (B1577277) MGD-1 Precursor mRNA and Protein in Specific Cell Types (e.g., Hemocytes, Granulocytes)

The primary sites for the synthesis and storage of the Defensin MGD-1 precursor are the circulating immune cells of the mussel, known as hemocytes. nih.gov Studies utilizing Northern blot analysis have revealed that the messenger RNA (mRNA) transcripts for MGD-1 precursors are abundantly expressed specifically within the hemocyte population. nih.gov

Further investigation using immunocytochemistry at both light and electron microscopy levels has pinpointed the precise cellular localization of the defensin protein. The MGD-1 protein is predominantly found within a specific subclass of granular hemocytes, or granulocytes. nih.gov These findings indicate that hemocytes, and particularly granulocytes, are the specialized cells responsible for both the synthesis of the MGD-1 precursor and the storage of the subsequent mature peptide, positioning them as key effectors in the mussel's humoral immune response. nih.gov

Cellular Localization of this compound
Cell TypeMolecule DetectedDetection MethodFindingReference
HemocytesMGD-1 Precursor mRNANorthern BlotAbundantly expressed nih.gov
Granulocytes (Subclass 1)MGD-1 ProteinImmunocytochemistryPredominantly located in vesicles of small-granule granulocytes nih.gov
Granulocytes (Subclass 2)MGD-1 ProteinImmunocytochemistryFound in large clear granules nih.gov

Tissue-Specific Expression Patterns of this compound Across Different Organ Systems (e.g., Digestive Gland, Gills, Mantle, Enterocytes)

While hemocytes are the principal location of MGD-1 precursor expression, its presence is not entirely restricted to these circulating cells. Northern blot analyses of total RNA from various tissues have confirmed that the highest concentration of MGD-1 precursor transcripts is found in hemocytes. In contrast, tissues such as the mantle, gills, foot, labial palps, adductor muscle, and the digestive gland (hepatopancreas) show little to no detectable MGD-1 mRNA, underscoring the specialization of hemocytes in its production.

However, studies using immunological detection methods have revealed the presence of MGD-1 protein in locations outside of the hemocytes. Specifically, MGD immune reactivity has been observed within granular structures of enterocytes, the epithelial cells lining the intestine. nih.gov This suggests a potential secondary role for these cells in the storage or transport of defensins as part of the mucosal immune defense in the digestive system.

Tissue Expression of this compound mRNA
TissueMGD-1 Precursor mRNA Expression LevelReference
HemocytesHigh nih.gov
MantleNot Detected nih.gov
GillsNot Detected nih.gov
Digestive Gland (Hepatopancreas)Not Detected nih.gov
EnterocytesProtein detected, mRNA not specified nih.gov

Developmental Regulation of this compound Expression (Conceptual)

Direct research on the developmental regulation of this compound in Mytilus galloprovincialis is not extensively documented. However, based on studies of other antimicrobial peptides in different species, it is conceivable that MGD-1 expression is developmentally regulated. For instance, in mammals like sheep, the expression of β-defensins in the gastrointestinal tract is known to be regulated both pre- and postnatally. This developmental pattern may correlate with the anatomical and physiological maturation of organ systems and adaptations to the external environment and its microbial inhabitants. A similar regulatory mechanism could be hypothesized for MGD-1, where its expression levels might vary during different life stages of the mussel, from larva to adult, to correspond with the development of the immune system and changing exposure to pathogens.

Inducible Expression of this compound in Response to Physiological Stimuli

The expression and release of defensins are tightly regulated processes, often induced by specific physiological challenges that signal a threat to the organism.

The synthesis of the MGD-1 precursor in hemocytes is part of the mussel's readiness against infection. A key trigger for the mobilization of this defense is the presence of microbes. Experimental bacterial challenges have been shown to cause a significant increase in the concentration of mature MGD-1 peptide in the mussel's plasma. nih.gov This elevation in plasmatic MGD-1 is a direct result of the release of the stored peptides from the hemocytes into the hemolymph upon recognition of the microbial threat. nih.gov This inducible release mechanism allows the mussel to rapidly deploy a potent antimicrobial agent to the site of infection or throughout its circulatory system to combat invading pathogens.

Subcellular Compartmentalization of this compound and Mature Peptide (e.g., Granules, Vesicles)

Ultrastructural studies have provided detailed insights into the subcellular storage of defensins within the specialized granulocytes. The MGD-1 peptide is not diffuse in the cytoplasm but is sequestered within specific membrane-bound compartments. nih.gov

Evidence points to two distinct storage locations:

Vesicles: In one subclass of granulocytes, defensins are predominantly located in vesicles. nih.gov

Granules: In another subclass of granulocytes, the peptides are found within large, clear granules. nih.gov

This compartmentalization within granules and vesicles is a common strategy for storing potent effector molecules. It prevents potential self-toxicity to the host cell and allows for the rapid, regulated release of a concentrated dose of the antimicrobial peptide upon receiving an appropriate stimulus, such as a signal from a pathogen. nih.gov In enterocytes, a similar storage pattern is observed, with MGD-1 immunoreactivity found in granular structures. nih.gov The synthesis of defensins as inactive precursors, which are then processed and stored in these compartments, is a critical aspect of their biology, ensuring they are ready for immediate deployment without compromising the integrity of the host's own cells.

Molecular and Cellular Functions of Defensin Mgd 1 Precursor and Its Derivatives

Role of the Precursor Form in Biological Pathways

The defensin (B1577277) MGD-1 (Mytilus galloprovincialis defensin 1) is initially synthesized as an inactive precursor protein, a common strategy for antimicrobial peptides that ensures they are safely handled within the host's cells before being deployed against pathogens. Analysis of the MGD-1 precursor's cDNA sequence reveals a multi-domain structure essential for its processing and trafficking.

The precursor consists of three key segments:

A putative N-terminal signal peptide of 21 residues. This sequence acts as a molecular address label, directing the nascent protein into the endoplasmic reticulum for subsequent processing and packaging.

The central, 39-amino acid mature peptide, which is the final, active antimicrobial agent.

A 21-residue carboxyl-terminal extension that is notably rich in acidic amino acids, such as aspartic acid (D) and glutamic acid (E).

This precursor structure plays a critical role in several biological pathways. The highly acidic C-terminal pro-piece is believed to neutralize the highly basic (cationic) nature of the mature MGD-1 peptide. This intramolecular charge neutralization is crucial for preventing autocytotoxicity, where the potent membrane-disrupting capabilities of the mature defensin could otherwise damage the host cell's own organelles and membranes during its synthesis and transport.

In the Mediterranean mussel, MGD-1 precursors are abundantly expressed and processed within specialized immune cells called hemocytes, specifically in a subclass of granulocytes. Immunocytochemical studies have localized the defensins to intracellular vesicles and granules within these cells. This compartmentalization ensures that the potent peptide is stored safely until needed. Upon encountering a bacterial challenge, these granulocytes release the processed, mature MGD-1 into the mussel's plasma to combat the infection. This regulated release mechanism, triggered by the presence of pathogens, is a key feature of the innate immune response.

Table 1: Structural Components of the Defensin MGD-1 Precursor

Component Length (Residues) Key Characteristics Putative Function
Signal Peptide 21 N-terminal, hydrophobic core Directs protein for secretion and processing
Mature MGD-1 Peptide 39 Highly basic (cationic), cysteine-rich Active antimicrobial and immunomodulatory unit

| C-Terminal Extension | 21 | Highly acidic (anionic) | Neutralizes mature peptide charge, prevents autocytotoxicity |

Mechanisms of Action of Mature Defensin MGD-1 in Host Defense

Once processed and released, the mature Defensin MGD-1 peptide becomes a key effector molecule of the innate immune system, employing a range of strategies to protect the host. Its actions are not limited to direct antimicrobial activity but also include significant modulation of the host's own immune response.

The primary function of mature MGD-1 is its direct bactericidal activity, particularly against Gram-positive bacteria. This activity stems from its cationic and amphiphilic nature, which facilitates its interaction with the negatively charged components of bacterial cell envelopes. The mechanism of action for many defensins involves targeting and disrupting the integrity of the microbial cell membrane, leading to cell death.

A key target for a class of defensins is Lipid II, an essential precursor molecule in the biosynthesis of the bacterial cell wall. By binding to Lipid II, these defensins can inhibit the formation of peptidoglycan, the structural meshwork that provides integrity to the bacterial cell wall. This disruption of cell wall synthesis is a potent antimicrobial strategy. While direct evidence for MGD-1 binding to Lipid II is specific, its structural similarities to other defensins that utilize this mechanism suggest it may employ a similar mode of action. The structure of MGD-1 features a common cystine-stabilized alpha-beta motif, which presents clusters of positively charged and hydrophobic side chains, ideal for interacting with microbial membrane components.

Beyond direct killing of microbes, defensins are crucial signaling molecules that bridge the innate and adaptive immune systems. They act as chemoattractants, recruiting various immune cells to the site of infection or injury. Human defensins, for example, are known to be chemotactic for monocytes, T-cells, and immature dendritic cells. This recruitment helps to amplify the immune response and initiate a more targeted, adaptive defense.

Defensins also modulate the production of cytokines, which are signaling proteins that regulate inflammation and immune responses. They can induce the synthesis of pro-inflammatory cytokines, further enhancing the local immune response to clear an infection. This ability to influence cellular signaling pathways allows defensins to orchestrate a coordinated and effective host defense.

As effector molecules of innate immunity, defensins like MGD-1 provide a rapid, first line of defense against invading pathogens. Their constitutive and inducible expression allows the host to maintain a permanent defensive barrier while also being able to ramp up production in response to an active infection. The immediate release of stored MGD-1 from hemocytes upon bacterial challenge is a classic example of an innate immune response.

While crucial for initiating inflammation to fight infection, the immunomodulatory roles of defensins also contribute to the subsequent resolution of inflammation. By helping to efficiently clear pathogens and cellular debris, and by recruiting cells involved in tissue repair, defensins play a role in restoring homeostasis after an immune challenge.

Role in Specific Biological Processes (Conceptual, based on general defensin roles)

Based on the well-documented functions of defensins across various species, the role of MGD-1 likely extends beyond immediate host defense into broader physiological processes such as wound healing and the maintenance of tissue homeostasis.

Defensins are known to promote wound healing by creating an antimicrobial shield at the site of injury, which prevents infection and reduces inflammation. Their ability to attract immune and epithelial cells to the wound site can also facilitate tissue regeneration. Therefore, it is conceivable that MGD-1 contributes to the repair of damaged tissues in mussels, protecting them from opportunistic pathogens in their environment.

Furthermore, by helping to manage the host's interaction with commensal and pathogenic microbes, defensins are integral to maintaining tissue homeostasis. They contribute to the integrity of epithelial barriers, preventing microbial invasion and preserving a balanced state within the organism.

Cross-talk with other Host Defense Mechanisms

The immunomodulatory activities of MGD-1 represent a direct form of cross-talk. By recruiting neutrophils, monocytes, and lymphocytes, MGD-1 initiates communication with other arms of the immune system, leading to the activation of phagocytosis, antigen presentation, and the development of adaptive immunity. This signaling ensures that the initial innate response effectively transitions into a long-lasting and specific adaptive response when necessary.

Table 2: Mentioned Compound Names

Compound Name
Aspartic acid
Glutamic acid
Lipid II

Evolutionary Biology and Comparative Genomics of Defensin Mgd 1 Precursor

Phylogenetic Analysis of Defensin (B1577277) MGD-1 Precursor Homologs Across Species

The Defensin MGD-1, an antimicrobial peptide from the Mediterranean mussel Mytilus galloprovincialis, is phylogenetically placed within the broader family of arthropod defensins based on significant sequence and structural similarities. nih.govacs.org Computer-based searches of its primary structure have unambiguously identified the signature motifs characteristic of this large and ancient family of immune effectors. nih.gov MGD-1 and its isoform, MGD-2, are part of a diverse repertoire of cysteine-rich antimicrobial peptides in mussels, which also includes mytilins, myticins, and mytimycins. nih.gov

Phylogenetic analyses of related defensins in other mussel species, such as the discovery of a novel family of defensin-like peptides called myticofensins in Mytilus coruscus, highlight the remarkable diversity within the Mytilus genus. researchgate.net This suggests a complex evolutionary history involving the emergence of distinct defensin clades. MGD-1 is also related to a newly identified family of "big defensins" (MgBDs) in M. galloprovincialis, which represent another branch of this extended peptide family. nih.gov The phylogenetic placement of MGD-1 underscores its shared ancestry with insect and other invertebrate defensins while also highlighting lineage-specific adaptations within bivalve mollusks.

Conservation and Divergence of Gene Structure and Protein Sequence in Defensin MGD-1 Precursor Orthologs

The this compound displays a conserved modular structure typical of secreted antimicrobial peptides, yet exhibits unique features that distinguish it from its arthropod homologues.

Gene and Precursor Structure: Analysis of the cDNA for MGD-1 and its isoform MGD-2 reveals that they are synthesized as precursor proteins. nih.gov This precursor consists of three distinct domains:

An N-terminal signal peptide of 21 residues, which directs the protein for secretion.

The central mature, active peptide of 39 amino acids.

A C-terminal extension of 21 residues, which is rich in acidic amino acids. nih.gov

This tripartite structure is a common feature among secreted defensins, where the pro-regions are cleaved post-translationally to release the active mature peptide.

Protein Sequence and Structural Divergence: The mature MGD-1 peptide is characterized by a high content of cysteine, glycine, and arginine residues. acs.org A key point of divergence from most arthropod defensins is its disulfide bridge pattern. While arthropod defensins typically possess three disulfide bonds, the mature MGD-1 peptide has a more complex structure stabilized by four disulfide bonds (Cys4-Cys25, Cys10-Cys33, Cys14-Cys35, and Cys21-Cys38). mdpi.comnih.govacs.org This additional bond contributes to the highly constrained and stable structure of the molecule. nih.gov

Table 1: Comparison of Precursor and Mature Peptide Features of MGD-1 and a Typical Arthropod Defensin.
FeatureThis compound (M. galloprovincialis)Typical Arthropod Defensin (e.g., Defensin A)
Precursor DomainsSignal Peptide, Mature Peptide, C-terminal Pro-pieceSignal Peptide, Mature Peptide, (sometimes) Pro-piece
Mature Peptide Length39 amino acids~40 amino acids
Number of Cysteine Residues86
Number of Disulfide Bonds43
Conserved Structural MotifCystine-Stabilized αβ (CSαβ)Cystine-Stabilized αβ (CSαβ)

Gene Duplication Events and Diversification of Defensin Gene Clusters relevant to this compound

The diversity of defensins, including MGD-1, within the Mytilus genus is largely a product of gene duplication and subsequent diversification. nih.gov Evidence from various antimicrobial peptide families in mussels points to a dynamic evolutionary process where gene clusters are expanded and modified.

Tandem gene duplication is a primary mechanism for generating new gene copies, which can then evolve new functions (neofunctionalization) or subdivide the original function (subfunctionalization). nih.gov The existence of isoforms like MGD-1 and MGD-2, which share high sequence homology, is a direct result of such duplication events. mdpi.com These duplicated genes are often found in close proximity within the genome, forming gene clusters.

A significant feature of these immune gene clusters in mussels is the phenomenon of Presence/Absence Variation (PAV). mdpi.comunits.it This means that the number and type of defensin genes can vary significantly between individuals of the same species. mdpi.com This high level of inter-individual variation creates a diverse and flexible arsenal (B13267) of defense molecules within a population, likely providing a selective advantage against a wide and ever-changing spectrum of pathogens. mdpi.comunits.it The defensin gene clusters relevant to MGD-1 are therefore not static but are continuously shaped by gene duplication, deletion, and diversification, contributing to the robust immune defense of the mussel.

Adaptive Evolution and Selective Pressures Shaping this compound Genes

The evolution of defensin genes, including MGD-1, is driven by strong selective pressures exerted by pathogens. As key components of the innate immune system, these antimicrobial peptides are engaged in a co-evolutionary arms race with microorganisms. This dynamic relationship favors the rapid evolution of new defensin variants to counter evolving microbial resistance mechanisms.

Studies on various animal antimicrobial peptide families consistently show evidence of positive selection, where an excess of non-synonymous (amino acid-changing) nucleotide substitutions is observed. nih.gov This indicates that changes at the protein level are being actively favored by natural selection. While direct analysis of the MGD-1 gene is limited, studies on other Mytilus antimicrobial peptide families, such as mytimycins, reveal regions of the mature peptide that are subject to purifying selection, likely to preserve the core structural and functional elements like the cysteine framework. mdpi.com Conversely, other regions show evidence of positive selection, allowing for diversification in pathogen recognition and killing activity. nih.gov

This pattern of adaptive evolution, characterized by both conservation of essential structures and rapid divergence in other regions, is a hallmark of host-pathogen co-evolution and is instrumental in shaping the diversity and specificity of the this compound and its relatives.

Comparative Analysis of this compound Expression and Function in Different Organisms

Expression and Tissue Distribution: The expression of the this compound is primarily localized to the hemocytes, the circulating immune cells of the mussel. nih.gov Specifically, MGD-1 mRNA and the peptide itself are found within subclasses of granular hemocytes. nih.gov In situ hybridization studies have detected defensin transcripts in cells within the epithelia of digestive tubules, which are thought to be infiltrating hemocytes. mdpi.com Upon bacterial challenge, there is a notable increase in the concentration of MGD-1 in the plasma, indicating that the peptide is released from hemocytes into circulation to combat systemic infection. nih.gov

Functional Comparison: The primary function of MGD-1 is its antimicrobial activity, which is particularly potent against Gram-positive bacteria. nih.gov Its mode of action involves disrupting the bacterial cell membrane, a function conserved across many defensin families. Interestingly, despite the structural divergence of possessing an additional, fourth disulfide bond, the bactericidal potency and Gram-positive specificity of MGD-1 are remarkably similar to that of insect defensin A, which has only three disulfide bonds. nih.govacs.org This suggests that the fourth disulfide bond may not be essential for its core antimicrobial activity but could play a role in stability or other functions. nih.gov

When compared to other bivalve defensins, such as Cg-Def from the oyster Crassostrea gigas, MGD-1 shares the feature of having four disulfide bridges. However, differences in loop sizes and amino acid composition lead to variations in their specific antimicrobial spectra and potency. nih.gov

Table 2: Functional and Expression Comparison of Bivalve Defensins.
CharacteristicDefensin MGD-1 (M. galloprovincialis)Defensin Cg-Def (C. gigas)
Primary Tissue of ExpressionHemocytesMantle
Number of Disulfide Bonds44
Primary Antimicrobial TargetGram-positive bacteriaGram-positive bacteria
InductionReleased into plasma upon bacterial challengeConstitutively expressed in the mantle

Advanced Methodologies for the Study of Defensin Mgd 1 Precursor

Transcriptomic Approaches for Analyzing Defensin (B1577277) MGD-1 Precursor Gene Expression

Transcriptomic studies are fundamental to understanding the regulation of the gene encoding the Defensin MGD-1 precursor. These approaches allow researchers to quantify changes in gene expression in response to various stimuli, such as pathogen exposure, and to identify the tissues and cell types responsible for its synthesis.

RNA Sequencing and Quantitative Real-Time PCR (RT-qPCR)

RNA Sequencing (RNA-Seq) has become a powerful tool for transcriptome-wide analysis in marine invertebrates like Mytilus galloprovincialis. By sequencing the entire complement of RNA in a given tissue, RNA-Seq provides a comprehensive snapshot of gene expression, including that of the this compound. Several transcriptomic studies in M. galloprovincialis have identified expressed sequence tags (ESTs) corresponding to the this compound, contributing to databases like MytiBase. nih.govnih.gov This high-throughput approach allows for the discovery of novel isoforms and the analysis of differential expression across various tissues—such as gills, muscle, mantle, and hemocytes—and under different experimental conditions. nih.gov

Following the identification of differential expression through RNA-Seq, quantitative real-time PCR (RT-qPCR) is employed for targeted validation and precise quantification of this compound mRNA levels. This technique uses specific primers designed to amplify a unique region of the this compound cDNA. The amplification process is monitored in real-time using fluorescent dyes, allowing for the accurate determination of the initial amount of target mRNA. RT-qPCR is essential for studying the induction of the this compound gene in response to immune challenges, providing sensitive and specific measurement of its expression dynamics.

Table 1: Comparison of Transcriptomic Methodologies

MethodologyPrincipleApplication to this compoundAdvantagesLimitations
RNA Sequencing (RNA-Seq) High-throughput sequencing of the entire transcriptome.Discovery of this compound transcripts; analysis of differential expression across tissues and conditions. nih.govnih.govComprehensive, unbiased view of the transcriptome; discovery of novel isoforms.Higher cost; complex data analysis.
Quantitative Real-Time PCR (RT-qPCR) Targeted amplification and quantification of specific cDNA sequences using fluorescence.Validation and precise measurement of this compound mRNA levels in response to stimuli. mdpi.comHigh sensitivity and specificity; cost-effective for targeted analysis.Requires prior sequence information; only measures a few genes at a time.

Northern Blot Analysis and In Situ Hybridization Techniques for Localization Studies

Northern blot analysis is a classic technique used to determine the size and abundance of specific RNA transcripts. For the this compound, this method has been instrumental in localizing its expression. Studies have shown that a DNA probe specific to MGD-1 strongly hybridizes with RNA extracted from hemocytes, the immune cells of mussels. researchgate.net This indicates that the precursors are abundantly expressed in these cells, identifying them as a primary site of synthesis. researchgate.netnih.gov

Immunocytochemistry, a technique that provides similar localization information to in situ hybridization, has further refined our understanding of the this compound's cellular location. Using antibodies that recognize the defensin peptide, researchers have demonstrated that the protein is predominantly located within the vesicles of a specific subclass of hemocytes known as granulocytes. researchgate.netnih.gov This localization within granular structures suggests that the defensin is synthesized, processed, and stored in these vesicles, ready for release upon an immune trigger. researchgate.netnih.gov Evidence of MGD immune reactivity has also been observed in the granular structures of enterocytes, suggesting a potential role in gut immunity. researchgate.netnih.gov

Proteomic Techniques for Characterizing this compound and its Processed Forms

Proteomic techniques are essential for identifying and characterizing the this compound protein and tracking its conversion into the mature, active defensin peptide. These methods provide direct evidence of the protein's existence, its modifications, and its interactions.

Mass Spectrometry-Based Identification and Characterization of Precursor and Mature Peptides

Mass spectrometry (MS) is a cornerstone of modern proteomics and has been pivotal in the study of MGD-1. Following purification from mussel plasma or hemocytes, typically using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), the molecular mass of the mature peptide can be precisely determined. biologists.com For MGD-1, mass spectrometry yielded a molecular mass of approximately 4.4 kDa. biologists.com This information, combined with N-terminal sequencing via Edman degradation, confirmed its identity. biologists.com

Advanced MS techniques, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are used for in-depth proteome investigations of mussel tissues. biologists.com In this approach, proteins extracted from tissues like gills are digested into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer. The MS/MS process involves selecting a peptide ion, fragmenting it, and then measuring the masses of the fragments. By matching the resulting fragmentation pattern to sequence databases, both the precursor and mature forms of Defensin MGD-1 can be identified and characterized.

Table 2: Mass Spectrometry Data for Mature MGD-1 Peptide

ParameterFindingSource
Purification Method Reversed-phase HPLC biologists.com
Molecular Mass (Da) 4,414.90 ± 2.63 biologists.com
Identification Method Mass Spectrometry & Edman Degradation biologists.com
N-terminal Sequence GFGCPNNYQ- biologists.com

Western Blotting and Immunoprecipitation for Protein Detection and Interaction Studies

Western blotting is a widely used technique to detect specific proteins in a complex mixture. Although specific applications for the this compound are not extensively detailed in available literature, the methodology is straightforward. It would involve separating proteins from hemocyte or plasma extracts by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with an antibody raised specifically against a region of the this compound or the mature peptide. This would allow for the visualization of the protein and an estimation of its size and abundance.

Co-immunoprecipitation (Co-IP) is a powerful method for studying protein-protein interactions. springernature.com In the context of the this compound, this technique could be used to identify proteins that interact with it during its processing, storage, or release. An antibody targeting the this compound would be used to pull the protein out of a cell lysate, along with any stably bound interaction partners. springernature.comnih.gov These interacting proteins could then be identified by mass spectrometry. Such studies could reveal enzymes involved in its proteolytic processing or receptors it may interact with.

Genetic Manipulation and Gene Editing Technologies in this compound Research (Conceptual for functional analysis)

While direct genetic manipulation of Mytilus galloprovincialis remains challenging, modern gene-editing technologies provide a conceptual framework for future functional analysis of the this compound. These approaches could offer definitive insights into its role in mussel immunity.

One key technology is CRISPR-Cas9 , which allows for targeted gene knockout. nih.govnih.gov By designing a guide RNA specific to the this compound gene, the Cas9 nuclease could be directed to create a double-strand break in the DNA, leading to a loss-of-function mutation. mdpi.com Analyzing mussels with a non-functional this compound gene would unequivocally determine its importance in defending against specific pathogens. The phenotypic consequences of the knockout, such as increased susceptibility to bacterial infection, would provide direct evidence of its biological function. researchgate.net

Another powerful technique is RNA interference (RNAi) , which enables the specific knockdown of gene expression at the mRNA level. nih.govescholarship.org Small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) designed to be complementary to the this compound mRNA could be introduced into mussel cells. frontiersin.orgmdpi.com This would trigger the degradation of the target mRNA, leading to a significant reduction in the synthesis of the this compound protein. nih.gov The resulting "knockdown" phenotype could then be studied to infer the gene's function, providing a valuable alternative to gene knockout for functional genomic analysis. mdpi.com

Gene Knockout/Knockdown Models for Functional Analysis

While gene knockout and knockdown models are powerful tools for elucidating the in vivo function of specific genes, there is currently a limited body of published research detailing the application of these specific techniques to the this compound in Mytilus galloprovincialis. The development of stable gene knockout or knockdown lines in marine invertebrates like mussels presents considerable technical challenges. However, these approaches, widely used in other model organisms to study defensin function, would be invaluable in definitively establishing the physiological role of MGD-1 in the mussel's immune response to pathogens.

In other organisms, such as mice, gene targeting has been used to create defensin-deficient models, which have been instrumental in understanding the role of these peptides in combating infections. For instance, mice lacking the gene for a specific defensin can be challenged with pathogens to observe their susceptibility and clearance rates compared to wild-type counterparts, thereby revealing the defensin's specific contribution to immunity. The future application of such models to MGD-1 would be a significant step forward in understanding its precise biological function.

CRISPR-Cas9 Applications for Targeted Gene Modification

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a precise and efficient way to modify genes in a wide range of organisms. nih.gov While the application of CRISPR-Cas9 technology to specifically target the this compound gene in Mytilus galloprovincialis is not yet widely documented in scientific literature, this technology holds immense potential for future research. nih.gov

Theoretically, CRISPR-Cas9 could be employed to create targeted mutations, deletions, or insertions in the MGD-1 gene within mussel cells or embryos. This would allow researchers to:

Investigate the function of specific domains: By targeting different regions of the MGD-1 precursor, such as the signal peptide, the mature peptide, or the C-terminal pro-domain, their respective roles in protein processing, targeting, and activity could be dissected.

Create loss-of-function models: Complete knockout of the MGD-1 gene would provide a definitive model to study the consequences of its absence on the mussel's ability to resist infection.

Introduce specific mutations: Researchers could introduce mutations to study the effect of specific amino acid residues on the antimicrobial or immunomodulatory activity of the MGD-1 peptide.

The successful application of CRISPR-Cas9 in other marine invertebrates is paving the way for its use in commercially and ecologically important species like the Mediterranean mussel, which would open up new avenues for studying the intricacies of their innate immune systems. nih.gov

Cell-Based Assays and In Vitro Models for Studying this compound Function

A variety of cell-based assays and in vitro models have been instrumental in characterizing the expression, secretion, and functional activities of the this compound. These systems provide a controlled environment to study the molecular and cellular interactions of this important antimicrobial peptide.

Cell Culture Systems for Expression and Secretion Studies

Studies have shown that the this compound is synthesized in a specific type of mussel immune cell known as the granulocyte. researchgate.net Immunocytochemistry and ultrastructural analysis have revealed that defensins are located in the vesicles of these cells. researchgate.net Upon bacterial challenge, these defensins are released from the hemocytes into the plasma, indicating a regulated secretion pathway. researchgate.netasm.orgnih.gov

While primary cultures of mussel hemocytes can be used for short-term studies, the development of stable, immortalized mussel cell lines would greatly facilitate more complex and long-term investigations into MGD-1 expression and secretion. Such cell lines would provide a consistent and reproducible system for:

Promoter analysis: Studying the regulatory elements that control the transcription of the MGD-1 gene in response to different stimuli.

Secretion pathway analysis: Elucidating the cellular machinery involved in the processing and secretion of the MGD-1 precursor.

High-throughput screening: Developing assays to screen for compounds that can modulate the expression or secretion of MGD-1.

Antimicrobial Activity Assays (Cell-free and Cell-based)

The antimicrobial properties of Defensin MGD-1 have been primarily characterized using cell-free and cell-based assays. These assays have demonstrated that MGD-1 is particularly effective against Gram-positive bacteria. mdpi.comnih.gov

Cell-free assays , such as the liquid growth inhibition assay, have been used to determine the minimal inhibitory concentration (MIC) of MGD-1 against a panel of microorganisms. In these assays, a standardized inoculum of bacteria is incubated with serial dilutions of the purified or synthetic MGD-1 peptide, and bacterial growth is monitored over time. unimore.it

Cell-based assays , like the radial diffusion assay, provide a measure of the peptide's ability to diffuse through a semisolid medium and inhibit the growth of embedded bacteria. pnas.org

Key findings from these assays include:

MGD-1 exhibits potent activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus. nih.govunimore.it

The antimicrobial activity of MGD-1 is salt-sensitive, a common characteristic of many defensins.

Synthetic MGD-1 has been shown to have similar antibacterial activity to the native peptide, which has facilitated structure-function studies. nih.gov

A study by Romestand et al. (2003) utilized synthetic peptide fragments of MGD-1 to identify the region crucial for its antimicrobial activity. mapress.com Their findings pinpointed the C-terminal loop region (residues 25-33, sequence CGGWHRLRC) as being central to its function. mapress.com

Assay Type Description Key Findings for MGD-1 References
Liquid Growth InhibitionMeasures the minimal concentration of a peptide that inhibits microbial growth in a liquid culture.Effective against Gram-positive bacteria. unimore.it
Radial Diffusion AssayMeasures the zone of microbial growth inhibition around a well containing the peptide in a seeded agar (B569324) plate.Demonstrates diffusible antimicrobial activity. pnas.org
Peptide Fragment Synthesis and Activity TestingSynthesizing and testing different parts of the peptide to identify the active region.The C-terminal loop (residues 25-33) is critical for antimicrobial function. mapress.com

Immunomodulation Assays (e.g., cytokine production, cell migration)

While defensins from various species are known to have immunomodulatory functions, including the ability to influence cytokine production and chemoattract immune cells, specific studies on the immunomodulatory activities of Defensin MGD-1 are not extensively reported in the current literature. nih.govifremer.fr

In other systems, defensins have been shown to:

Induce the production of pro-inflammatory and anti-inflammatory cytokines by immune cells such as macrophages and dendritic cells.

Act as chemoattractants for various immune cells, including T-cells, monocytes, and neutrophils, thereby helping to orchestrate the immune response at sites of infection. nih.gov

Future research on MGD-1 could employ a range of immunomodulation assays to explore these potential functions. For example:

Cytokine Production Assays: Mussel hemocytes or other relevant cell types could be stimulated with MGD-1, and the production of immune-related signaling molecules could be measured using techniques like ELISA or quantitative PCR.

Cell Migration Assays: The ability of MGD-1 to attract mussel hemocytes could be assessed using Boyden chamber assays or other chemotaxis systems.

Understanding the potential immunomodulatory roles of MGD-1 would provide a more complete picture of its contribution to the mussel's innate immune defense.

Computational and Bioinformatics Approaches in this compound Research

Computational and bioinformatics tools have been invaluable in the study of the this compound, providing insights into its structure, evolution, and potential function. nih.govmdpi.com

The analysis of the MGD-1 precursor cDNA sequence has revealed a typical structure for a secreted antimicrobial peptide, consisting of a putative signal peptide, the mature active peptide, and a C-terminal extension. researchgate.netnih.gov

Sequence analysis and phylogenetic studies have classified MGD-1 as a member of the cis-defensin superfamily. nih.govresearchgate.net Phylogenetic trees constructed based on sequence alignments show that mollusk defensins, including MGD-1, cluster together and are distinct from insect and other invertebrate defensins. ifremer.fr

Homology modeling has been used to predict the three-dimensional structure of defensins based on the known structures of related peptides. mdpi.com The structure of MGD-1, however, was determined experimentally using nuclear magnetic resonance (NMR). nih.gov This revealed a common cystine-stabilized alpha-beta (CSαβ) motif, consisting of an α-helix and two antiparallel β-strands. nih.gov A unique feature of MGD-1 is the presence of four disulfide bonds, in contrast to the three typically found in arthropod defensins. nih.gov

Computational Approach Application to MGD-1 Research Key Insights References
Sequence AlignmentComparison of the MGD-1 amino acid sequence with other defensins.Revealed homology to arthropod defensins but with unique features like two extra cysteines. mapress.comifremer.fr
Phylogenetic AnalysisConstruction of evolutionary trees based on sequence relationships.Placed MGD-1 within the mollusk defensin cluster, distinct from insect defensins. nih.govifremer.fr
Structural Modeling (NMR)Experimental determination of the three-dimensional structure in solution.Confirmed the CSαβ motif and identified a unique four-disulfide bond arrangement. nih.gov
Molecular VisualizationUse of software to visualize and analyze the 3D structure.Allowed for the identification of key structural features, such as the distribution of charged and hydrophobic residues. nih.govmdpi.com

These computational and bioinformatics approaches, in conjunction with experimental studies, have provided a detailed understanding of the molecular characteristics of the this compound and its mature peptide, laying the groundwork for further functional investigations.

Predictive Modeling of Precursor Processing Sites

The biosynthesis of Defensin MGD-1 involves its initial synthesis as a larger precursor molecule, which then undergoes post-translational processing to yield the mature, active peptide. nih.govbiologists.com This precursor consists of a putative signal peptide, the mature defensin sequence, and a C-terminal extension. nih.govbiologists.com Identifying the precise locations where this precursor is cleaved is fundamental to understanding its activation.

Computational tools are widely employed to predict these cleavage sites. Sequence analysis of the MGD-1 precursor revealed a putative signal peptide of 21 residues. nih.govbiologists.com Predictive models, such as SignalP, are commonly used in the field to identify signal peptides and their cleavage sites. unmc.edu These algorithms are trained on large datasets of experimentally verified protein sequences to recognize the patterns characteristic of signal peptidase cleavage sites. For instance, a computational analysis of beta-defensin precursors suggests that they are processed to mature peptides solely by signal peptidase. nih.gov In the case of MGD-1 and its isoform MGD-2, analysis suggested that the cleavage site for the signal peptidase is likely located after an Alanine residue at position 21, preceding a Glycine at position 22. biologists.com

Beyond the N-terminal signal peptide, the MGD-1 precursor also possesses a 21-residue C-terminal extension. nih.govbiologists.com The processing of this region is also critical. General predictive tools for protease cleavage sites, such as PeptideCutter, can be utilized to hypothesize which proteases might be involved. researchgate.netexpasy.org These tools rely on databases of known protease specificities. More advanced, machine-learning-based methods are also being developed to predict cleavage sites with higher accuracy, even for peptides containing non-standard amino acids, by employing algorithms like transformer architecture. mass-analytica.com Such tools can analyze sequence motifs and structural features to predict susceptibility to various proteases.

Table 1: Predictive Tools for Precursor Processing Analysis

Tool CategorySpecific Tool/ServerApplication to this compoundReference
Signal Peptide PredictionSignalPPredicts the cleavage site of the N-terminal signal peptide. unmc.edu
General Protease CleavagePeptideCutter (ExPASy)Predicts potential cleavage sites for various proteases in the C-terminal extension. expasy.org
Machine Learning ModelsCustom ModelsAdvanced prediction of cleavage sites using features like amino acid composition and secondary structure. mass-analytica.comqnl.qa

Structural Bioinformatics for Protein Folding and Interaction Predictions

Understanding the three-dimensional (3D) structure of the this compound and the mature peptide is vital for elucidating its mechanism of action. The solution structure of the mature, 39-residue MGD-1 peptide has been determined experimentally using Nuclear Magnetic Resonance (NMR). nih.govacs.org This experimentally determined structure is a critical resource, revealing a common cystine-stabilized α-β motif, which consists of an α-helical segment and two antiparallel β-strands, stabilized by four disulfide bonds. nih.govacs.org

This known structure serves as a high-quality template for homology modeling of related defensins. For example, the 3D structures of defensin isoforms from the hard tick Ixodes ricinus were predicted using the MGD-1 structure (PDB ID: 1FJN) as a template, due to significant sequence similarity. researchgate.net Homology modeling software, such as MODELLER or Swiss-Model, can generate 3D models of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein.

Structural bioinformatics also enables the prediction of protein-protein and protein-ligand interactions. The 3D structure of MGD-1 shows a distinct distribution of positively charged and hydrophobic side chains, which is a common feature of antibacterial peptides and suggests how it interacts with bacterial membranes. nih.govacs.org Computational docking simulations can be used to model the interaction of MGD-1 with specific microbial targets, such as the peptidoglycan precursor lipid II, which has been identified as a target for MGD-1. researchgate.net

Table 2: Structural Bioinformatics Methodologies and Software

MethodologySoftware/Server ExamplesApplication to Defensin MGD-1Reference
Experimental Structure DeterminationNuclear Magnetic Resonance (NMR)Determined the 3D solution structure of mature MGD-1. nih.govacs.org
Homology ModelingMODELLER, Swiss-ModelUses the known MGD-1 structure as a template to model other defensins. researchgate.net
De Novo / AI PredictionI-TASSER, Rosetta, AlphaFoldPredicts the 3D structure of the full precursor or other defensins without a known template. unmc.eduunmc.edu
Interaction PredictionDocking Software (e.g., AutoDock)Simulates the binding of mature MGD-1 to microbial membrane components like lipid II. researchgate.net

Phylogenetic and Evolutionary Analysis Software

Phylogenetic analysis is essential for understanding the evolutionary relationships between Defensin MGD-1 and other defensins, both within Mytilus galloprovincialis and across different species. Such analyses can reveal gene duplication events, diversification, and the evolutionary pressures shaping the defensin family. nih.gov

The process typically begins with the collection of amino acid or nucleotide sequences of defensins from various species, retrieved from databases like NCBI and UniProt. researchgate.net These sequences are then aligned using multiple sequence alignment programs such as ClustalW or T-Coffee to identify conserved regions and variable positions. unmc.eduplos.org

Following alignment, phylogenetic trees are constructed to visualize evolutionary relationships. Several computational methods are available for tree building. The Neighbor-Joining method, a distance-based approach, is often used for its computational efficiency. plos.orgnih.gov More sophisticated methods like Maximum Likelihood and Bayesian inference (implemented in software like PhyML and MrBayes, respectively) are also commonly used, as they allow for more complex models of sequence evolution. nih.gov For instance, a phylogenetic analysis of bivalve big defensins, which are related to MGD-1, was performed using Bayesian inference with MrBayes. nih.gov The robustness of the phylogenetic tree topology is typically assessed using bootstrap analysis. plos.org

Software packages like MEGA (Molecular Evolutionary Genetics Analysis) provide a comprehensive suite of tools for sequence alignment, model testing, and tree construction using various methods. unmc.eduplos.orgnih.gov Such analyses have shown that mollusk defensins form distinct clusters and that big defensins, also found in M. galloprovincialis, are phylogenetically closer to vertebrate defensins than to other invertebrate defensins. plos.orgnih.gov These findings provide insights into the ancient origins and functional divergence of these important immune molecules.

Table 3: Software for Phylogenetic and Evolutionary Analysis

Analysis StepSoftware/ToolFunctionReference
Sequence AlignmentClustalW, T-CoffeeAligns multiple protein or DNA sequences to identify homologous regions. unmc.eduplos.org
Phylogenetic Tree ConstructionMEGA (Neighbor-Joining, Maximum Likelihood)Constructs phylogenetic trees to infer evolutionary history. plos.orgnih.gov
Phylogenetic Tree ConstructionMrBayesUses Bayesian inference to construct phylogenetic trees. nih.gov
Data RetrievalNCBI, UniProtDatabases for retrieving protein and nucleotide sequences. researchgate.net

Future Directions and Emerging Research Avenues for Defensin Mgd 1 Precursor

Elucidation of Novel Regulatory Pathways of Defensin (B1577277) MGD-1 Precursor

The synthesis and release of the MGD-1 precursor are known to be part of the mussel's immune response, but the specific molecular pathways governing these processes are largely undefined. Future research must focus on identifying the upstream signaling cascades and downstream transcriptional machinery that control MGD-1 precursor gene expression.

Initial studies have shown that MGD-1 is synthesized as a precursor in hemocytes and its concentration increases in the plasma following a bacterial challenge. biologists.comnih.gov However, the regulation is not straightforward; defensin gene expression in M. galloprovincialis can be down-regulated in response to certain bacteria and varies significantly based on the mussel's geographical origin, suggesting complex gene-environment interactions. nih.gov Research should aim to identify specific pathogen-associated molecular patterns (PAMPs) and the corresponding pattern recognition receptors (PRRs) on mussel hemocytes that trigger MGD-1 precursor synthesis. Investigating the role of conserved immune signaling pathways, such as Toll-like receptor (TLR) and NF-κB pathways, which are known to regulate defensin expression in other species, is a critical next step for understanding MGD-1 regulation.

Furthermore, environmental stressors beyond pathogens, such as chemical pollutants and toxins, may also modulate its expression. unipd.itmdpi.com A comprehensive understanding will require mapping the transcription factors that bind to the promoter region of the MGD-1 gene and elucidating how their activity is modulated by different immune and environmental signals.

Table 1: Observed Regulatory Responses of Immune Genes in Mytilus galloprovincialis

StimulusObserved Effect on Immune Gene ExpressionPotential Future Research Focus for MGD-1
Bacterial Challenge (e.g., Vibrio alginolyticus)Increased plasma concentration of mature MGD-1. biologists.com Complex transcriptional regulation (including down-regulation) observed for defensins and other AMPs. nih.govIdentify specific PAMPs and PRRs; map the signaling cascade from receptor to MGD-1 gene transcription.
Heat ShockEnhanced transcript levels of immune genes, including defensin. nih.govInvestigate the role of heat shock proteins (HSPs) and stress-activated protein kinase (SAPK) pathways in regulating MGD-1 expression.
PharmaceuticalsDownregulation of immune and inflammation pathways after depuration. unipd.itCharacterize the impact of common aquatic pollutants on the MGD-1 regulatory network.
Biotoxins (e.g., Okadaic Acid)Upregulation of multixenobiotic resistance genes in specific tissues. mdpi.comExplore potential cross-talk between xenobiotic detoxification pathways and MGD-1 regulation.

Discovery of Uncharacterized Biological Functions of the Defensin MGD-1 Precursor

The MGD-1 precursor molecule consists of three distinct domains: a signal peptide, the mature defensin peptide, and a C-terminal pro-domain. biologists.comnih.gov While the function of the mature peptide as an antimicrobial agent is established, the biological roles of the precursor form and the cleaved C-terminal region are completely unknown. This C-terminal extension is rich in acidic amino acids, suggesting it may play a role in neutralizing the cationic mature peptide, thereby preventing self-toxicity, assisting in proper folding within the hemocyte granules, or guiding its transport. Future studies should focus on synthesizing this C-terminal peptide to test its independent biological activities, which could include roles in immunomodulation or cell signaling.

Moreover, many antimicrobial peptides (AMPs) are now recognized as multifunctional effector molecules. Other AMPs from mussels, such as myticins, have been implicated in antiviral defense, immunomodulation, and wound healing. mdpi.com It is highly probable that MGD-1 shares this functional diversity. Emerging research should investigate whether MGD-1 can act as a chemoattractant for hemocytes, modulate phagocytosis, or promote tissue repair processes at sites of injury.

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic view of the MGD-1 precursor's role in mussel physiology can only be achieved through the integration of multiple high-throughput "omics" datasets. The availability of transcriptomic and proteomic data for M. galloprovincialis provides a solid foundation for this systems-level approach. nih.govuvigo.galfrontiersin.org Future research should adopt a multi-omics strategy to build a comprehensive model of the MGD-1 precursor's lifecycle and interactions.

Genomics: Comparative genomics can be used to study the evolution and diversification of the defensin gene family in Mytilus species, providing insights into adaptations to different pathogenic pressures. frontiersin.org

Transcriptomics: RNA-Seq analysis of different tissues (hemocytes, gills, mantle, digestive gland) under various conditions (e.g., infection, environmental stress) will reveal tissue-specific expression patterns and co-regulated gene networks associated with MGD-1. nih.gov

Proteomics: Advanced mass spectrometry can quantify the differential expression of the MGD-1 precursor, the mature peptide, and the C-terminal domain across tissues and bodily fluids, providing a more accurate picture of the functional protein levels than transcriptomics alone. frontiersin.org

Metabolomics: Analyzing the metabolic changes that occur in response to MGD-1 expression or challenge could uncover links between the immune response and cellular metabolism.

By integrating these datasets, researchers can construct detailed network models to predict the function of the MGD-1 precursor and its components within the broader context of the mussel's immune and physiological systems.

Table 2: A Proposed Multi-Omics Strategy for MGD-1 Precursor Research

Omics LayerMethodologyResearch Question
GenomicsWhole-genome sequencing and comparative analysisHow has the MGD-1 gene and its family evolved in response to pathogens?
TranscriptomicsRNA-Sequencing of different tissues under various stimuliWhich genes are co-expressed with the MGD-1 precursor, and what are its tissue-specific regulatory networks?
ProteomicsLiquid Chromatography-Mass Spectrometry (LC-MS/MS)What are the absolute quantities and locations of the precursor, mature peptide, and C-terminal domain during an immune response?
MetabolomicsGas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)How does the activation of the MGD-1 pathway impact cellular metabolic processes?

Development of Advanced Imaging Techniques for In Vivo Localization

Understanding where and when the MGD-1 precursor is synthesized, processed, and secreted is crucial to understanding its function. While traditional immunocytochemistry has localized defensins to granules within subclasses of hemocytes, biologists.com these static methods cannot capture the dynamic nature of the immune response.

The next frontier is the development of advanced imaging techniques for real-time, in vivo visualization. This could involve creating transgenic mussel lines that express a fluorescently tagged MGD-1 precursor (e.g., MGD-1-GFP fusion protein). High-resolution live-cell imaging and confocal microscopy could then be used to track the journey of the precursor from its synthesis in the endoplasmic reticulum, through processing and packaging in Golgi-derived vesicles, to its release from the hemocyte upon stimulation. nih.gov Such approaches would provide unprecedented insights into the cell biology of this immune effector. Furthermore, adapting molecular imaging modalities like Positron Emission Tomography (PET) by using radiolabeled antibodies or MGD-1-binding molecules could allow for non-invasive visualization of defensin accumulation at sites of infection or tissue damage within the entire living animal.

Exploration of this compound in Non-Canonical Biological Roles

A compelling avenue for future research is the exploration of MGD-1 precursor functions beyond direct host defense. The extensive diversification of defensin genes in bivalves suggests they may have acquired novel roles. frontiersin.orgnih.gov One such role could be in shaping the host-microbiota relationship. MGD-1 may not simply eradicate all bacteria but could function to maintain a healthy balance of commensal microorganisms on mucosal surfaces like the gills and in the gut.

Another exciting possibility is a role in developmental biology. Transcriptomic studies in mussels have revealed that some immune genes, like myticins, are highly expressed in oocytes and that their levels are correlated with the survival of offspring, indicating a potential role in protecting the early embryo. nih.gov Expression of these immune genes is often down-regulated during key metamorphic stages. Future research should investigate whether the MGD-1 precursor is maternally provisioned in eggs and what role, if any, it plays during larval development and metamorphosis. Other potential non-canonical functions to explore include roles in wound healing, tissue regeneration, and even biomineralization processes related to shell formation. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the antimicrobial activity of Defensin MGD-1 precursor?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard. Include hemolysis assays to evaluate cytotoxicity using mammalian red blood cells. Activity should be correlated with structural stability, such as disulfide bond integrity, verified via mass spectrometry or circular dichroism .

Q. What are the conserved structural motifs in this compound critical for its function?

  • Methodological Answer : The peptide contains a Cys-stabilized α-β motif with three disulfide bridges (C1–C4, C2–C5, C3–C6) that confer stability. The C-terminal loop region (e.g., residues 26–32 in MGD-1) is essential for lipid II binding and antimicrobial activity. Use homology modeling (e.g., SWISS-MODEL) and NMR spectroscopy to validate these motifs .

Q. Which in vitro models are optimal for studying the immunomodulatory roles of Defensin MGD-1?

  • Methodological Answer : Hemocyte cultures from Mytilus galloprovincialis or transfected mammalian cell lines (e.g., HEK293) expressing Toll-like receptors (TLRs) can be used. Measure cytokine release (e.g., IL-6, TNF-α) via ELISA and transcriptomic responses via qPCR or RNA-seq .

Advanced Research Questions

Q. How can structural analogs of Defensin MGD-1 be designed to enhance antimicrobial specificity while reducing toxicity?

  • Methodological Answer : Focus on substituting residues in the C-terminal loop (e.g., replacing neutral residues with cationic lysine) to increase net positive charge, improving bacterial membrane interaction. Validate analogs via MIC assays, hemolysis tests, and molecular dynamics simulations to assess structural perturbations .

Q. What strategies resolve discrepancies in reported antimicrobial activity ranges of Defensin MGD-1 across studies?

  • Methodological Answer : Standardize assay conditions:

  • Peptide purity : Use HPLC-purified peptides (>95% purity).
  • Microbial strains : Use reference strains (e.g., ATCC) and include positive controls (e.g., polymyxin B).
  • Buffer composition : Adjust ionic strength (e.g., 10 mM sodium phosphate) to mimic physiological conditions .

Q. How can researchers investigate the role of Defensin MGD-1 in antiviral defense mechanisms?

  • Methodological Answer : Use viral inhibition assays (e.g., plaque reduction neutralization tests) with enveloped viruses (e.g., White Spot Syndrome Virus). Focus on the beta-hairpin domain (residues 10–20) for direct viral envelope disruption. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced techniques characterize the dynamic interactions between Defensin MGD-1 and lipid bilayers?

  • Methodological Answer : Employ solid-state NMR or cryo-electron microscopy (cryo-EM) to visualize peptide-membrane interactions. Fluorescence anisotropy and Förster resonance energy transfer (FRET) can monitor real-time conformational changes in synthetic lipid bilayers .

Methodological Resources

  • Structural Analysis : SWISS-MODEL for homology modeling; PDB ID references for defensin templates (e.g., 1FJN) .
  • Activity Assays : CLSI guidelines for MIC determinations; standardized hemolysis protocols using defibrinated sheep blood .
  • Data Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework (OSF) and share raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.